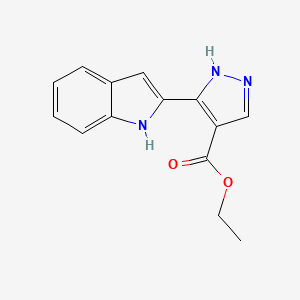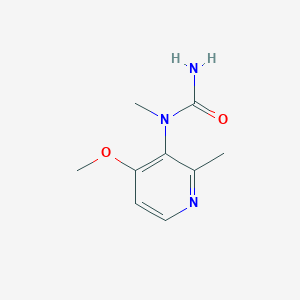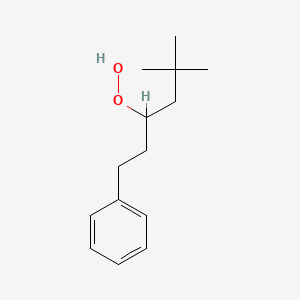
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a hydroperoxide group attached to a 3,3-dimethyl-1-(2-phenylethyl)butyl backbone.
Métodos De Preparación
The synthesis of Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the hydroperoxidation of 3,3-dimethyl-1-(2-phenylethyl)butyl precursors. This process often involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroperoxidation process. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress response mechanisms and potential signaling pathways related to cellular redox balance .
Comparación Con Compuestos Similares
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl can be compared with other hydroperoxide compounds, such as:
Hydroperoxide, 1,3-dimethyl-1-(2-phenylethyl)butyl: Similar in structure but differs in the position of the hydroperoxide group.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis with different reactivity and applications.
Cumene hydroperoxide: Another hydroperoxide with industrial significance, particularly in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
830345-85-2 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(3-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)11-13(16-15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
Clave InChI |
LXVHWEWUPXFNEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CCC1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
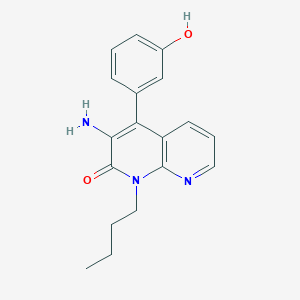
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
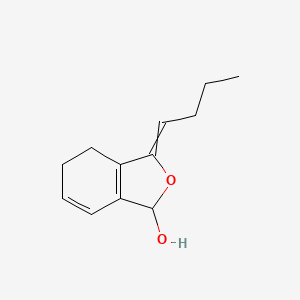

methanone](/img/structure/B14223922.png)
